4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one

DNA ligase I inhibition structure-activity relationship cancer research

L82-G17 is the only commercially available DNA ligase inhibitor with a validated uncompetitive mechanism targeting the third step of the ligation reaction—phosphodiester bond formation. Unlike L67 (dual LigI/III), L189 (pan-ligase), or SCR7 (LigIV-selective), L82-G17 is highly selective for LigI and acts downstream of DNA binding. Genetic validation in isogenic LIG1 null and LigIIIα null cell models confirms LigI-dependent activity. This unique mechanism makes L82-G17 the definitive tool for catalytic step-specific interrogation of LigI, ideal for HTS assay development and cancer target validation studies.

Molecular Formula C11H9ClN4O2
Molecular Weight 264.67 g/mol
Cat. No. B7742161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one
Molecular FormulaC11H9ClN4O2
Molecular Weight264.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C=NNC2=C(C(=O)NN=C2)Cl
InChIInChI=1S/C11H9ClN4O2/c12-10-9(6-14-16-11(10)18)15-13-5-7-2-1-3-8(17)4-7/h1-6,17H,(H2,15,16,18)/b13-5-
InChIKeyPYYWVUBALUMAIY-ACAGNQJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one (L82-G17): Procurement-Relevant Identity and Class Profile


4-Chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one (CAS 92285-87-5, synonym L82-G17) is a pyridazinone-hydrazone small molecule classified as a DNA ligase inhibitor. It was developed as a next-generation, selective uncompetitive inhibitor of human DNA ligase I (LigI) [1]. Unlike earlier generation LigI inhibitors, L82-G17 acts specifically at the third step of the DNA ligation reaction—phosphodiester bond formation—rather than at the DNA binding step, providing a mechanistically distinct research tool [1]. The compound has been characterized through structure-activity relationship (SAR) analysis, mutagenesis, and molecular modeling, validating its binding site on LigI [2].

Why DNA Ligase I Inhibitor L82-G17 Cannot Be Replaced by In-Class Compounds for Selective LigI Probing


Within the class of human DNA ligase small-molecule inhibitors, compounds exhibit fundamentally different enzyme selectivity profiles, inhibition mechanisms, and kinetic behaviors that preclude functional interchangeability. L67 inhibits LigI and LigIII with equal potency and acts as a competitive inhibitor at the DNA binding step [1]; L189 inhibits all three human ligases (LigI/III/IV) with comparable IC50 values and similarly competes with DNA substrate binding [2]; SCR7 selectively targets LigIV with no meaningful LigI activity [3]. In contrast, L82-G17 is an uncompetitive inhibitor highly selective for LigI that acts downstream of substrate binding at the phosphodiester bond formation step [4]. These mechanistic and selectivity differences mean that substituting any of these compounds for L82-G17 would fundamentally alter the enzymatic step being interrogated and the ligase isoforms being targeted.

L82-G17 Quantitative Differentiation Evidence: Head-to-Head Performance Against Key DNA Ligase Inhibitor Comparators


L82-G17 vs. L82: Increased Activity and Selectivity for LigI Confirmed by SAR Analysis

In the same SAR study, L82-G17 exhibited increased activity against and selectivity for LigI compared with its parent compound L82 [1]. While L82 inhibits hLigI with an IC50 of 12 ± 2 μM, the improved activity profile of L82-G17 was demonstrated through direct comparative biochemical assays in the same experimental system [1][2]. The enhanced LigI selectivity was attributed to structural modifications in the pyridazinone-hydrazone scaffold, specifically the 3-hydroxybenzylidene substituent, which optimizes interactions within the LigI catalytic domain [1].

DNA ligase I inhibition structure-activity relationship cancer research enzyme selectivity

L82-G17 vs. L67: Orthogonal Inhibition Mechanism Provides Unique Pharmacological Profile

L82-G17 and L67 inhibit DNA ligase via fundamentally different mechanisms. L67 is a competitive inhibitor with respect to nicked DNA substrate, blocking the DNA binding step with IC50 values of 10 μM for both LigI and LigIII [1]. In contrast, L82-G17 is an uncompetitive inhibitor that specifically targets the third step of the ligation reaction—phosphodiester bond formation—without inhibiting DNA binding [2]. This mechanistic distinction was confirmed by enzyme kinetics analysis demonstrating that L82-G17 inhibition depends on prior enzyme-substrate complex formation, whereas L67 competes directly with DNA substrate binding [2].

uncompetitive inhibition phosphodiester bond formation catalytic step inhibition DNA ligase mechanism

L82-G17 vs. L189: Isoform Selectivity Profile Distinguishes LigI-Specific from Pan-Ligase Inhibition

L189 is a pan-ligase inhibitor with IC50 values of 5 μM (LigI), 9 μM (LigIII), and 5 μM (LigIV), demonstrating no meaningful isoform discrimination [1]. L82-G17, by contrast, is a LigI-selective inhibitor that did not inhibit LigIV in direct biochemical testing [2]. In cell-based assays, cells expressing LigI were more sensitive to L82-G17 than isogenic LIG1 null cells, confirming target-specific activity in a cellular context [2]. Furthermore, cells lacking nuclear LigIIIα—which can substitute for LigI in DNA replication—were also more sensitive to L82-G17 than isogenic parental cells, providing orthogonal genetic validation of LigI selectivity [2].

DNA ligase isoform selectivity LigI-specific inhibitor pan-ligase inhibitor LigIV discrimination

L82-G17 vs. SCR7: Target Specificity for LigI vs. LigIV Enables Distinct Pathway Interrogation

SCR7 (SCR7 pyrazine) is a DNA ligase IV-specific inhibitor that blocks nonhomologous end-joining (NHEJ) with no meaningful inhibition of LigI [1]. SCR7 inhibits proliferation of MCF7, A549, HeLa, and T47D cells with IC50 values of 40, 34, 44, and 8.5 μM respectively [1]. L82-G17, in contrast, selectively targets LigI and decreases proliferation of HeLa cells at a concentration of 20 μM . The orthogonal target profiles of these compounds mean they interrogate entirely different DNA repair and replication pathways: L82-G17 targets the DNA replication-associated LigI, while SCR7 targets the NHEJ-associated LigIV [1].

LigI vs. LigIV selectivity DNA replication inhibition NHEJ inhibition pathway-specific probes

L82-G17: Demonstration of Cellular Target Engagement via Genetic Validation Models

A key differentiation feature of L82-G17 is the rigorous genetic validation of its cellular target engagement. Cells expressing LigI were demonstrated to be more sensitive to L82-G17 than isogenic LIG1 null cells, providing direct evidence that the compound's cellular effects are mediated through LigI [1]. Additionally, cells lacking nuclear LigIIIα—which can functionally substitute for LigI in DNA replication—exhibited increased sensitivity to L82-G17 compared to isogenic parental cells, confirming that LigI is the relevant cellular target even in the presence of compensatory ligase activity [1]. This level of target validation is not available for many comparator inhibitors such as L67 and L189 [2].

target engagement genetic validation isogenic cell lines LIG1 null models

L82-G17 Mechanism-of-Action: Uncompetitive Inhibition at Phosphodiester Bond Formation Step

L82-G17 was characterized as an uncompetitive inhibitor of the third step of the DNA ligation reaction—phosphodiester bond formation—through detailed enzyme kinetics analysis [1]. This uncompetitive mechanism is distinct among DNA ligase inhibitors: L82 is non-competitive, while L67 and L189 are competitive inhibitors [1][2]. Uncompetitive inhibition by L82-G17 requires prior formation of the enzyme-substrate complex, meaning inhibition potency increases with substrate concentration—a kinetic profile that uniquely enables L82-G17 to preferentially target actively ligating enzyme complexes [1]. This mechanistic feature was confirmed using Michaelis-Menten kinetic analysis [1].

uncompetitive inhibition enzyme-substrate complex phosphodiester bond formation Michaelis-Menten kinetics

L82-G17 Optimal Application Scenarios: Where This LigI-Selective Uncompetitive Inhibitor Delivers Unique Value


Selective Pharmacological Dissection of DNA Ligase I Function in DNA Replication Studies

L82-G17 is the preferred tool compound for studies requiring specific pharmacological inhibition of LigI without confounding effects on LigIII or LigIV. Its demonstrated LigI selectivity—validated in isogenic LIG1 null cell models where LigI-expressing cells showed greater sensitivity than LIG1 null cells [1]—makes it uniquely suited for dissecting LigI-specific roles in DNA replication. The genetic validation in LigIIIα null cells further confirms that L82-G17 effects are LigI-dependent even when compensatory ligase activity is present [1]. This application scenario is not achievable with L67 (dual LigI/III inhibitor) or L189 (pan-ligase inhibitor), which would simultaneously inhibit multiple ligases [2].

Mechanistic Studies of the Phosphodiester Bond Formation Step in DNA Ligation

L82-G17 is the only commercially available DNA ligase inhibitor with a validated uncompetitive mechanism targeting the third step of the ligation reaction—phosphodiester bond formation [1]. This unique mechanism, confirmed by Michaelis-Menten kinetic analysis, requires prior enzyme-substrate complex formation, making L82-G17 ideal for experiments designed to isolate and study the catalytic step of ligation independently of DNA binding [1]. Competitive inhibitors such as L67 and L189, which act at the DNA binding step, cannot provide this catalytic step-specific interrogation [2].

Cancer Cell Line Studies Requiring LigI-Specific Target Engagement with Genetic Validation

For cancer research applications where target engagement confidence is paramount, L82-G17 provides the highest level of validation among available DNA ligase inhibitors. Its anti-proliferative activity in HeLa cells at 20 μM [1], coupled with genetic validation in two independent isogenic cell models (LIG1 null and LigIIIα null) [2], provides a level of target engagement confidence not available for L67 or L189. This makes L82-G17 the compound of choice for studies aimed at validating LigI as a therapeutic target in specific cancer contexts.

Probe Development for High-Throughput Screening Assays Targeting the LigI Catalytic Step

The uncompetitive mechanism and LigI selectivity of L82-G17 position it as an ideal reference inhibitor for developing high-throughput screening (HTS) assays that specifically monitor the phosphodiester bond formation step of LigI [1]. Its defined mechanism of action and validated binding site—identified through molecular modeling and mutagenesis [2]—enable L82-G17 to serve as a positive control in screens designed to identify novel LigI-specific catalytic step inhibitors, an application where competitive DNA-binding inhibitors would generate false positives.

Quote Request

Request a Quote for 4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.